

Application Notes and Protocols for In Vitro RIPK3 Kinase Assay

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Compound of Interest

Compound Name: Necrosis inhibitor 3

Cat. No.: B12373190

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for performing an in vitro kinase assay to measure the enzymatic activity of Receptor-Interacting Protein Kinase 3 (RIPK3). This assay is a critical tool for studying the function of RIPK3, a key regulator of necroptosis, and for the discovery and characterization of novel RIPK3 inhibitors.

Introduction

Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death.^{[1][2][3]} Upon activation by upstream signals, such as TNF- α , RIPK3 phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), leading to MLKL oligomerization, translocation to the plasma membrane, and subsequent cell lysis.^{[2][4][5]} Dysregulation of RIPK3 activity has been implicated in various inflammatory and degenerative diseases, making it an attractive therapeutic target.^{[2][6]} In vitro kinase assays provide a robust and controlled system to quantify the catalytic activity of RIPK3 and to screen for potential inhibitors.

Principle of the Assay

The in vitro RIPK3 kinase assay measures the transfer of a phosphate group from ATP to a substrate by the RIPK3 enzyme. The most commonly used substrate for RIPK3 in vitro is Myelin Basic Protein (MBP).^{[1][7][8]} The kinase activity can be quantified by various methods,

including radiometric assays that detect the incorporation of a radiolabeled phosphate (from [γ - ^{33}P]-ATP) into the substrate, or by luminescence-based assays that measure the amount of ADP produced.[7][8]

Data Presentation

Quantitative Kinase Activity Data

The specific activity of recombinant RIPK3 can vary between different preparations and manufacturers. The following table summarizes typical specific activity values reported for commercially available recombinant human RIPK3.

Recombinant RIPK3 Source	Specific Activity	Substrate	ATP Concentration	Assay Method
Sigma-Aldrich (SRP5316)	30–51 nmol/min/mg	MBP (1 mg/mL)	250 μM ([γ - ^{33}P]-ATP)	Radiometric (^{33}P)
Sino Biological (R09-10G)	9.5 nmol/min/mg[9]	MBP (0.5 mg/mL)	Not Specified	ADP-Glo™
BPS Bioscience (40244)	7.7 pmol/min/ μg [8]	MBP (0.1 mg/mL)	25 μM	ADP-Glo™

IC50 Values for Reference Inhibitors

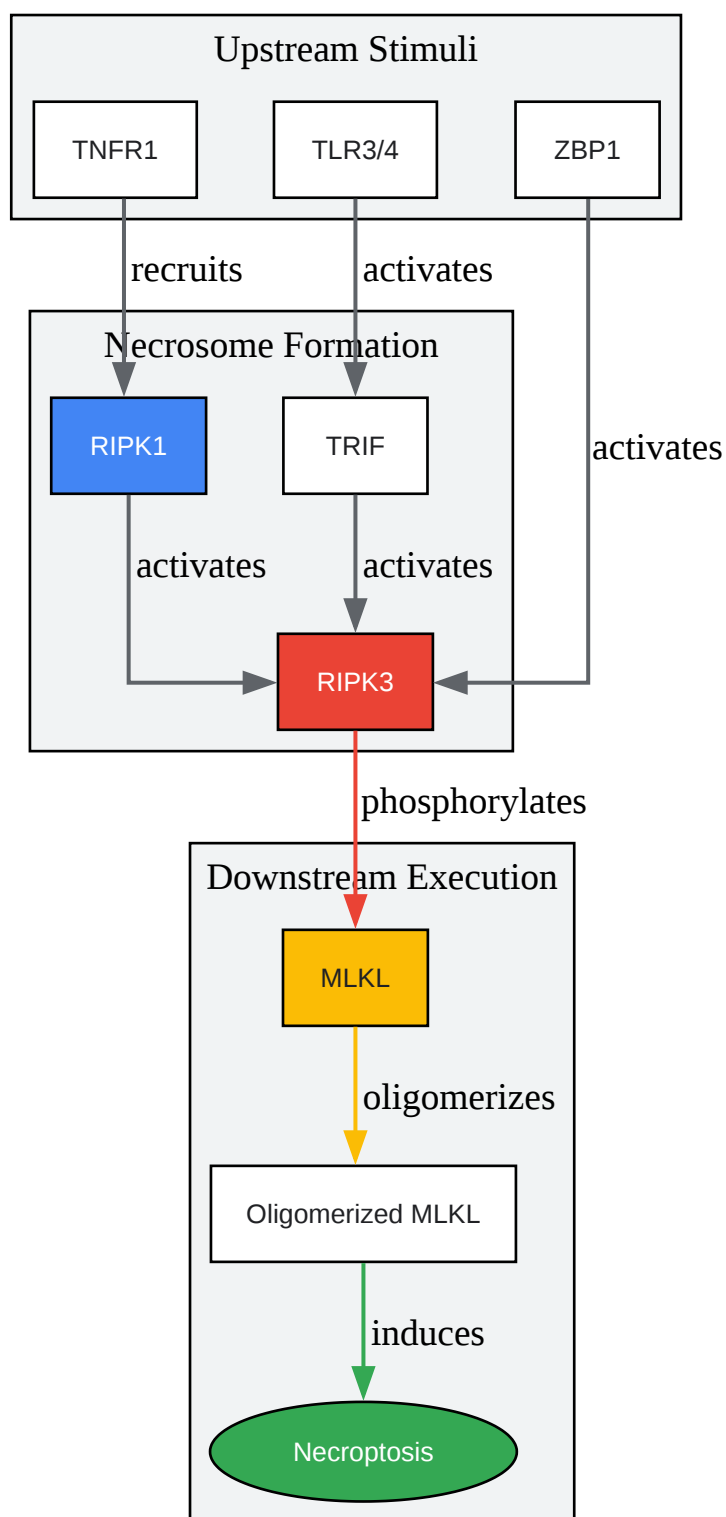
The following table provides reported IC50 values for known kinase inhibitors against RIPK3. These compounds can be used as positive controls for inhibition in the assay.

Compound	IC50 (nM)	Assay Conditions
GW5074	1,100[7]	Radiometric HotSpot™ Assay
Staurosporine	26,000[7]	Radiometric HotSpot™ Assay
Ro 31-8220	30,000[7]	Radiometric HotSpot™ Assay
GSK'872	1.3 - 6.5[6]	ADP-Glo™ Assay
GSK'840	0.9[6]	Fluorescence Polarization
Zharp-99	< GSK'872[1][2]	ADP-Glo™ Assay

Signaling Pathway and Experimental Workflow

RIPK3 Signaling Pathway in Necroptosis

The diagram below illustrates the central role of RIPK3 in the necroptosis signaling cascade. Various upstream stimuli converge on RIPK3, leading to its activation and the subsequent phosphorylation of MLKL.

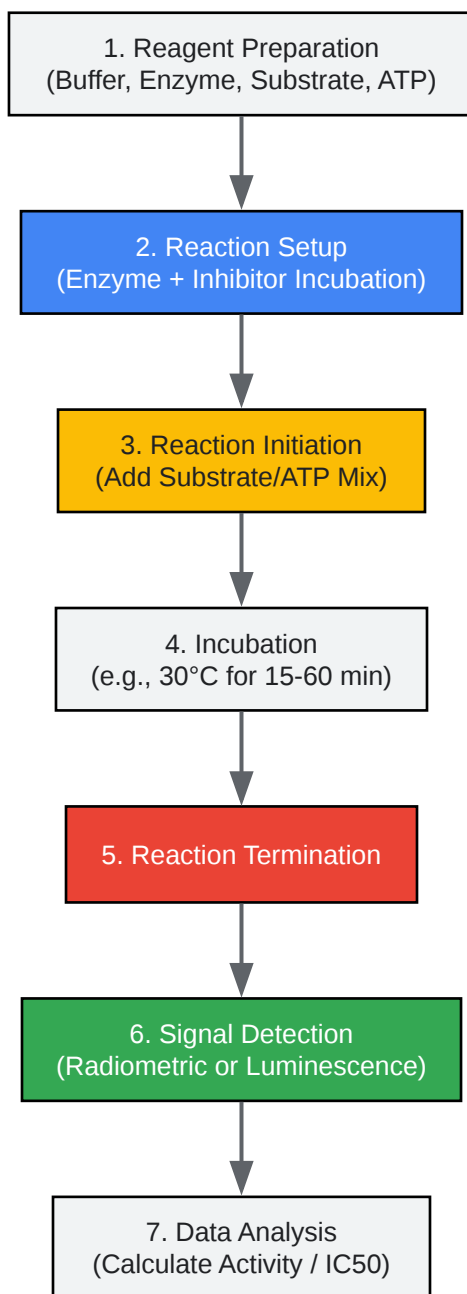


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Caption: RIPK3 signaling pathway leading to necroptosis.

Experimental Workflow for In Vitro RIPK3 Kinase Assay

The following diagram outlines the key steps involved in performing the in vitro RIPK3 kinase assay, from reagent preparation to data analysis.



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Caption: Experimental workflow for the RIPK3 in vitro kinase assay.

Experimental Protocols

This section provides a detailed protocol for a non-radiometric (luminescence-based) in vitro kinase assay for RIPK3 activity, which is generally preferred for higher throughput and safety. The protocol is a composite based on information from multiple sources.[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[9\]](#)

Materials and Reagents

- Recombinant Human RIPK3: (e.g., Sigma-Aldrich SRP5316, Sino Biological R09-10G, BPS Bioscience 40244)
- Substrate: Myelin Basic Protein (MBP) (e.g., Sigma-Aldrich M1891)
- ATP: 10 mM stock solution
- Kinase Assay Buffer (1x):
 - 25 mM MOPS, pH 7.2 (or 25 mM HEPES, pH 7.2)
 - 20 mM MgCl₂
 - 12.5 mM MnCl₂
 - 5 mM EGTA
 - 2 mM EDTA
 - 12.5 mM β-glycerol phosphate
 - 0.25 mM DTT (add fresh before use)
 - 0.1 mg/mL BSA
- Kinase Dilution Buffer: Kinase Assay Buffer supplemented with 50 ng/μL BSA.
- Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega, V9101) or similar.
- Test Compounds (Inhibitors): Dissolved in DMSO.

- 96-well or 384-well white, opaque plates

Procedure

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare the Kinase Assay Buffer. Just before use, add DTT to a final concentration of 0.25 mM.
 - Prepare a working solution of MBP substrate at 0.5-1.0 mg/mL in distilled water or an appropriate buffer.^[9]
 - Prepare a working solution of ATP. For example, to achieve a final concentration of 50 μ M in a 25 μ L reaction, prepare a 250 μ M ATP solution in Kinase Assay Buffer.
 - Dilute the active RIPK3 enzyme to the desired concentration using the Kinase Dilution Buffer. The optimal concentration should be determined empirically by performing a titration of the enzyme.
- Reaction Setup (for inhibitor screening):
 - To the wells of a microplate, add 2.5 μ L of the test compound at various concentrations (or DMSO for control).
 - Add 10 μ L of the diluted RIPK3 enzyme solution to each well.
 - Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
- Kinase Reaction Initiation:
 - Prepare a master mix of Substrate and ATP. For each reaction, you will need 12.5 μ L of this mix.
 - Initiate the kinase reaction by adding 12.5 μ L of the Substrate/ATP master mix to each well, bringing the total reaction volume to 25 μ L.

- Incubation:
 - Incubate the plate at 30°C for a predetermined time (e.g., 40-60 minutes). The incubation time should be within the linear range of the reaction, which should be determined during assay optimization.
- Reaction Termination and ADP Detection (using ADP-Glo™):
 - Following the manufacturer's protocol for the ADP-Glo™ kit, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.
 - Incubate for another 30-60 minutes at room temperature.
- Data Acquisition:
 - Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

- Blank Correction: Subtract the luminescence signal from a "no enzyme" control well from all other readings.
- Calculating Percent Inhibition:
 - Determine the percent inhibition for each concentration of the test compound using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Signal_inhibitor} - \text{Signal_blank}) / (\text{Signal_DMSO} - \text{Signal_blank}))$
- IC50 Determination:
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

The in vitro RIPK3 kinase assay is an essential tool for understanding the biochemical activity of this critical necroptosis regulator and for the development of novel therapeutics. The protocols and data presented here provide a comprehensive guide for establishing and performing this assay in a research or drug discovery setting. Careful optimization of enzyme concentration, substrate concentration, and incubation time is crucial for obtaining robust and reproducible results.

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